molecular formula C21H35NO B1665469 Amorolfine CAS No. 78613-35-1

Amorolfine

Cat. No.: B1665469
CAS No.: 78613-35-1
M. Wt: 317.5 g/mol
InChI Key: MQHLMHIZUIDKOO-AYHJJNSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amorolfine is a morpholine-derived antifungal agent with broad-spectrum activity against dermatophytes, yeasts, dimorphic fungi, and certain molds . It inhibits ergosterol biosynthesis by targeting two key enzymes in the fungal sterol pathway: Δ14-sterol reductase and Δ7-Δ8 sterol isomerase. This dual inhibition depletes ergosterol (essential for fungal cell membrane integrity) and accumulates toxic sterols, leading to fungistatic and fungicidal effects . This compound is primarily used topically as a 5% nail lacquer for onychomycosis, achieving mycological cure rates of 40–55% in mild cases and retaining efficacy in the nail plate for up to two weeks post-application . Its low systemic absorption and localized action make it suitable for prolonged use .

Chemical Reactions Analysis

Heck Reaction and Reductive Amination

A common approach involves two stages:

  • Heck Reaction : 4-iodo-t-amylbenzene reacts with 2-methylallyl alcohol in the presence of a palladium catalyst and a base (e.g., N-Methylpyrrolidone (NMP) or DMF) to form 3-tert-amylphenyl-2-methylpropanal .

  • Reductive Amination : The aldehyde intermediate reacts with cis-2,6-dimethylmorpholine using sodium triacetoxyborohydride as the reducing agent, avoiding traditional catalysts like palladium .

Step Reagents Conditions Product
Heck Reaction4-iodo-t-amylbenzene, 2-methylallyl alcohol, palladium catalyst, base (NMP/DMF)High-temperature reaction (NMP solvent)3-tert-amylphenyl-2-methylpropanal
Reductive Aminationcis-2,6-dimethylmorpholine, sodium triacetoxyborohydride, glacial acetic acid10–25°C, 30–60 min reaction timeThis compound (Ia)

This method reduces costs by eliminating precious metal catalysts and high-pressure equipment .

Conversion to Hydrochloride Salt

This compound (Ia) is converted to its hydrochloride salt (Ib) by dissolving in acetone or ethyl acetate and adding hydrochloric acid .

Reaction :
This compound (Ia)+HClThis compound hydrochloride (Ib)\text{this compound (Ia)} + \text{HCl} \rightarrow \text{this compound hydrochloride (Ib)}

Degradation and Stability

This compound undergoes oxidation and hydrolysis under specific conditions:

Oxidation with KMnO₄

In alkaline conditions (pH ~12), this compound reacts with potassium permanganate (KMnO₄), leading to manganate (K₂MnO₄) formation. The reaction oxidizes the alkyl chain to a carboxylic acid, with a stoichiometric ratio of approximately 1:1 .

Key Variables :

  • Temperature : Optimal at 50°C (higher temperatures cause permanganate decomposition) .

  • KMnO₄ Concentration : 8.0 × 10⁻⁴ mol/L enhances reaction rate without affecting substrate dependence .

N-Oxide Formation

Forced degradation with hydrogen peroxide under alkaline conditions yields an N-oxide derivative. This reaction is pH-dependent and produces a degradation product identified via mass spectrometry (MS) and NMR .

Proposed Pathway :

  • Oxidation of the tertiary amine to form an N-oxide.

  • Subsequent breakdown into secondary degradation products.

Spectrophotometric Quantitation

A kinetic spectrophotometric method uses permanganate in alkaline media to oxidize this compound, monitored at 610 nm. Variables studied include temperature (50°C optimal), KMnO₄ concentration (8.0 × 10⁻⁴ mol/L), and NaOH concentration (pH 12) .

Variable Optimal Value Effect on Reaction
Temperature50°CBalances reaction rate and permanganate stability
KMnO₄8.0 × 10⁻⁴ mol/LEnhances rate without substrate interference
NaOH (pH)12Facilitates permanganate ion formation

Stability-Indicating Chromatography

A validated UPLC method with a BEH C18 column (1.7 µm, 2.1 × 50 mm) separates this compound and its N-oxide degradation product. Detection at 218 nm ensures specificity, with a linear range of 2.4–458.65 µg/mL .

Method Parameters :

  • Mobile Phase : Acetonitrile gradient in 0.1% TFA.

  • Flow Rate : 0.7 mL/min.

  • LOQ : 1.9 µg/mL.

Scientific Research Applications

Pharmacological Properties

Amorolfine exhibits both fungistatic and fungicidal activities against a wide range of fungi, including dermatophytes, yeasts, and some filamentous fungi. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cellular integrity and function .

Clinical Applications

  • Onychomycosis Treatment
    • This compound is predominantly utilized in treating onychomycosis. Clinical trials have demonstrated its efficacy in achieving mycological and clinical cures in approximately 40-55% of patients after 3 months of treatment .
    • A study involving 193 patients indicated that this compound nail lacquer showed significant improvement in nail health, although it was less effective than some systemic treatments .
  • Dermatophyte Infections
    • This compound cream (0.25%) has been evaluated against other topical antifungals like sertaconazole for conditions such as tinea cruris and tinea corporis. Results showed that while both treatments were effective, sertaconazole had superior results in terms of clinical improvement and tolerability .
  • Prophylaxis of Recurrence
    • In a randomized study, this compound nail lacquer was found to significantly delay the recurrence of onychomycosis compared to untreated groups. At the 12-month mark, only 8.3% of patients treated with this compound experienced recurrence compared to 31.8% in the untreated group .

Efficacy Data

The following table summarizes key findings from various studies assessing the efficacy of this compound:

Study ReferenceCondition TreatedTreatment DurationCure Rate (%)Notes
Onychomycosis6 months40-55Compared to placebo; significant improvement noted
Onychomycosis36 months70.8 (ANL) vs 50 (untreated)Recurrence prevention study
Tinea Cruris4 weeks62.96 (sertaconazole) vs 26.09 (this compound)Efficacy comparison with sertaconazole
Onychomycosis12 weeks85% adherence to treatmentPatient satisfaction higher with this compound
Severe OnychomycosisCombined therapy72.3Combination with terbinafine showed enhanced efficacy

Case Studies

  • Infantile Onychomycosis
    • A notable case involved a successful treatment of infantile onychomycosis using this compound 5% nail lacquer, highlighting its safety and effectiveness even in pediatric populations .
  • Fluconazole-Resistant Cases
    • In a study focusing on fluconazole-resistant patients, this compound demonstrated a 55% reduction in the area of nail involvement after treatment, showcasing its potential as an alternative therapy when conventional treatments fail .

Comparison with Similar Compounds

Comparison with Similar Antifungal Compounds

Terbinafine

  • Mechanism : Terbinafine, an allylamine, inhibits squalene epoxidase, blocking ergosterol synthesis.
  • Penetration and Efficacy: Both amorolfine (5%) and terbinafine (7.8%) lacquers penetrate the entire nail thickness, reaching the nail bed . this compound achieves higher concentrations relative to its MIC90 (4 µg/mL vs. terbinafine’s 16 µg/mL), resulting in a 12.6-fold higher effective concentration against Trichophyton rubrum .

Table 1: Key Pharmacodynamic Comparison

Parameter This compound Terbinafine
MIC90 (µg/mL) 4 16
Nail Concentration 12.6× MIC90 0.3× MIC90
Mechanism Dual sterol enzyme inhibition Squalene epoxidase inhibition

Ciclopirox

  • Mechanism : Ciclopirox, a hydroxypyridine, disrupts fungal metal ion homeostasis and cell membrane function .
  • Clinical Performance :
    • Ciclopirox 8% HPCH lacquer (P-3051) demonstrated a 4× lower Number Needed to Treat (NNT) compared to this compound 5% (NNT 3 vs. 11) in a randomized trial .
    • However, in vitro studies show this compound has superior potency: its MIC90 for T. rubrum is 0.095 µg/mL, versus ciclopirox’s 156 µg/mL .
    • This compound also penetrates deeper nail layers more effectively, maintaining fungicidal concentrations (>0.13 µg/mL) in the subungual compartment .

Table 2: Formulation and Efficacy Comparison

Parameter This compound Ciclopirox
Chemical Class Morpholine derivative Hydroxypyridine
Transungual Enhancer Water-insoluble polymers Hydroxypropyl-chitosan (HPCH)
MIC90 (T. rubrum) 0.095 µg/mL 156 µg/mL
Complete Cure Rate 38% (5% lacquer) 48% (HPCH)

Silicon-Modified Morpholine Analogues

  • Compound 24 : A silicon-modified morpholine derivative showed superior in vitro activity against yeast and filamentous fungi compared to this compound, fenpropidin, and fenpropimorph .
  • Mechanistic Advantage : Like this compound, it targets sterol reductase/isomerase but with enhanced stability and potency due to silicon substitution .

Naftifine and Tioconazole

  • Penetration : this compound and ciclopirox achieve deeper nail bed concentrations than naftifine (1% solution) or tioconazole (28% lacquer) .
  • Potency : this compound’s zone of inhibition against T. rubrum (59.2 mm) far exceeds naftifine (625 µg/mL required for inhibition) .

Adjuvant and Combination Therapies

  • Chemical Enhancers : Thioglycolic acid and CO2 laser pretreatment increase this compound’s nail accumulation by 56–59%, with combined methods achieving 70% drug retention .
  • Systemic Combinations: this compound combined with oral terbinafine or itraconazole shortens treatment duration and improves cure rates (e.g., 71–76% mycological cure vs. 55–60% monotherapy) .

Biological Activity

Amorolfine is a topically active antifungal agent known for its unique chemical structure and broad spectrum of activity against various fungal pathogens. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical efficacy, and recent research findings.

Pharmacological Properties

This compound exhibits both fungistatic and fungicidal activities. Its primary mechanism involves the inhibition of fungal sterol biosynthesis, specifically targeting the enzyme Δ14-reductase in the ergosterol biosynthetic pathway. This action disrupts cell membrane integrity, leading to fungal cell death.

Spectrum of Activity

This compound is effective against:

  • Dermatophytes
  • Dimorphic fungi
  • Some yeasts
  • Filamentous fungi

Clinical applications primarily focus on treating onychomycosis (nail fungal infections) and superficial dermatomycoses.

Clinical Efficacy

Clinical trials have demonstrated that this compound nail lacquer (5%) applied once or twice weekly can achieve mycological and clinical cures in approximately 40% to 55% of patients with mild onychomycosis after three months of treatment cessation. For superficial dermatomycoses, about 85% to 90% of patients show improvement after six weeks of treatment with this compound cream (0.25%) .

Case Study: Onychomycosis Treatment

A randomized controlled trial compared the effectiveness of this compound nail lacquer combined with oral fluconazole versus fluconazole alone. The results indicated significant improvements in the group receiving the combination therapy, particularly noted at follow-up visits:

VisitFluconazole + this compound (n=15)Fluconazole + Dummy Lacquer (n=15)p-value
Baseline2.0 ± 1.312.87 ± 1.850.109
3rd Follow-up0.92 ± 0.86*2.36 ± 1.280.004

*Significant differences observed in clinical outcomes between the groups at follow-up .

In Vitro Studies

Recent studies have expanded the understanding of this compound's activity beyond dermatophytes to include its effects on other pathogens like Pythium insidiosum, an oomycete responsible for pythiosis. In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 mg/L against P. insidiosum, demonstrating potential therapeutic applications for cutaneous and subcutaneous infections caused by this organism .

This compound's impact on immune response has also been investigated. It was found to suppress chemokine expression in certain inflammatory conditions, indicating a dual role in modulating immune responses alongside its antifungal properties .

Safety and Tolerability

This compound is generally well tolerated, with minor localized adverse effects reported during clinical trials. The safety profile suggests that it can be used effectively in patients with mild infections without significant risk of systemic side effects .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Amorolfine in antifungal activity, and how is this assessed in experimental settings?

this compound inhibits ergosterol biosynthesis by targeting Δ14-reductase and Δ7,8-isomerase enzymes, disrupting fungal cell membrane integrity. Methodologically, researchers assess this via in vitro susceptibility testing (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against pathogens like Trichophyton rubrum. Confirmation involves HPLC analysis of ergosterol depletion in treated fungal cultures .

Q. What standardized protocols exist for evaluating this compound’s efficacy in nail infection models?

The "nail minimum fungicidal concentration" (Nail-MFC) assay is widely used. Researchers inoculate sterilized human nail fragments with fungal conidia, treat with this compound, and quantify viability via colony-forming unit (CFU) counts. Statistical tools like 95% confidence intervals are critical for comparing Nail-MFC values across strains .

Q. How should researchers handle this compound hydrochloride in laboratory settings to ensure safety?

Follow OSHA/GHS guidelines: use PPE (gloves, lab coats), avoid inhalation/ingestion, and store in sealed containers. For spills, collect mechanically and dispose as hazardous waste (UN3077). Ecological protocols require preventing aquatic exposure due to its toxicity to fish and Daphnia .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Discrepancies often arise from biofilm formation in nails or pharmacokinetic variability. Address this by:

  • Using ex vivo nail models that mimic human onychomycosis.
  • Incorporating penetration enhancers (e.g., urea) in formulations to improve drug delivery.
  • Applying longitudinal statistical models to account for inter-subject variability in clinical data .

Q. What experimental designs are optimal for repurposing this compound in oncology research, such as for small cell lung cancer (SCLC)?

Prioritize cancer gene panels (e.g., PI3K/AKT/mTOR pathway mutations) and high-throughput screening. Use patient-derived xenografts (PDX) treated with this compound HCl, followed by RNA-seq to identify transcriptomic changes. Validate findings with CRISPR-Cas9 knockouts of target genes .

Q. How can researchers characterize and mitigate this compound impurities in synthesis workflows?

Employ HPLC-MS to identify impurities (e.g., this compound Impurity 18 [CAS 1456707-65-5]). Optimize synthesis using gradient elution chromatography and validate purity via nuclear magnetic resonance (NMR). Reference pharmacopeial standards (e.g., EP Impurity E) for threshold limits .

Q. What frameworks ensure rigorous experimental design in this compound studies?

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:

  • P: T. rubrum-infected nails; I: this compound 5% lacquer; C: Ciclopirox 8%; O: Nail-MFC reduction ≥90%. Pre-register protocols on platforms like ClinicalTrials.gov to enhance reproducibility .

Q. Methodological Best Practices

Q. How should this compound research be documented for publication in compliance with journal guidelines?

  • Materials: Specify reagent sources (e.g., Cayman Chemical), purity (≥98% HPLC), and storage conditions (−20°C).
  • Methods: Detail CFU quantification methods, statistical software (e.g., R or GraphPad), and ethical approvals for nail samples.
  • Data: Deposit raw data in repositories like Zenodo and include FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values. For comparative studies (e.g., this compound vs. ciclopirox), apply ANOVA with post-hoc Tukey tests. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Q. Ethical and Regulatory Considerations

Q. How can ecological toxicity of this compound be assessed during preclinical development?

Conduct OECD-compliant assays:

  • Daphnia magna acute toxicity test (48-hour EC50).
  • Fish embryo toxicity test (FET; OECD 236) using zebrafish.
  • Model environmental fate using EPI Suite software to predict biodegradation and bioaccumulation .

Q. What regulatory pathways apply to this compound repurposing for non-dermatologic indications?

For oncology, align with FDA’s 505(b)(2) pathway, referencing existing safety data. In the EU, submit a Paediatric Investigation Plan (PIP) if pediatric SCLC is targeted. Include genotoxicity studies (Ames test, micronucleus assay) to address EMA requirements .

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLMHIZUIDKOO-AYHJJNSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046690
Record name Amorolfine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78613-35-1
Record name Amorolfine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78613-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorolfine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amorolfine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-[3-(p-tert.amyl-phenyl)-2-methyl-propyl]-2,6-dimethyl-morpholine, b.p. 136°-138° C./0.04 Torr is prepared from 4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine and 2-methyl-2-butanol.
Name
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

230 G. of 3-(p-tert.-amyl-phenyl)-2-methyl-propionaldehyde and 137 g. of 2,6-dimethylmorpholine are heated at reflux in 1000 ml. of toluene for 16 hours in a water-separator under nitrogen gasification until the water-cleavage has been completed. 17.5 G. of 5% palladium/carbon are added at room temperature under nitrogen gasification and the mixture is subsequently hydrogenated until the hydrogen uptake has been completed. Then, the catalyst is removed by filtration and the toluene is evaporated in vacuo. By distillation of the residue, there is obtained pure 4-[3-(p-tert.-amyl-phenyl)-2-methyl-propyl]-2,6-dimethylmorpholine having a boiling point of 134° C./0.036 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amorolfine
Reactant of Route 2
Amorolfine
2,6-Dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-1-enyl]morpholine
Amorolfine
Reactant of Route 4
Amorolfine
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-one
Amorolfine
Reactant of Route 6
Amorolfine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.